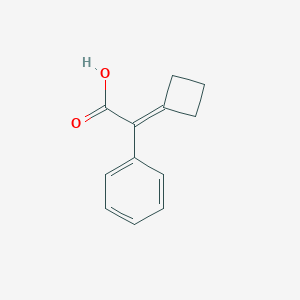

Cyclobutylidene(phenyl)acetic acid

Description

Cyclobutylidene(phenyl)acetic acid (CAS: 123078-51-3; molecular formula: C₁₂H₁₄O₂; molar mass: 190.24 g/mol) is a bicyclic carboxylic acid derivative featuring a cyclobutane ring fused to a phenylacetic acid backbone . Its predicted physical properties include a density of 1.180 g/cm³, boiling point of 320.9°C, and pKa of 4.36, indicating moderate acidity comparable to other phenylacetic acids . The cyclobutylidene moiety introduces steric constraints and electronic effects that differentiate it from simpler phenylacetic acid derivatives, influencing its reactivity and biological interactions.

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22g/mol |

IUPAC Name |

2-cyclobutylidene-2-phenylacetic acid |

InChI |

InChI=1S/C12H12O2/c13-12(14)11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) |

InChI Key |

OMTUDLFOJYVUGD-UHFFFAOYSA-N |

SMILES |

C1CC(=C(C2=CC=CC=C2)C(=O)O)C1 |

Canonical SMILES |

C1CC(=C(C2=CC=CC=C2)C(=O)O)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylacetic Acid Derivatives

Key Findings :

- Reactivity : this compound’s reactivity in enzyme-mediated reactions (e.g., acylation) remains uncharacterized, but steric effects from the cyclobutane ring are expected to reduce catalytic efficiency compared to linear analogs like p-nitrophenyl acetate .

- Solvent Sensitivity : Unlike p-nitrophenyl benzoate, which shows altered kinetics in dioxane (SDIE shifts from 1.7 to 2.0), cyclobutylidene derivatives may exhibit unique solvent interactions due to their rigid bicyclic structure .

Chlorinated and Substituted Analogs

- 2-(3-(3-Chlorophenyl)cyclobutyl)acetic acid (CAS: 1779870-51-7; C₁₂H₁₃ClO₂): The chloro-substituent increases lipophilicity (logP ~2.5 predicted) and may enhance membrane permeability compared to the parent compound .

- Aminomethyl phenylacetic acid: Derivatives with amino groups (e.g., p-[N,N-bis(2-chloroethyl)amino]phenylacetic acid) exhibit antineoplastic activity, highlighting the role of functionalization in biological activity .

Enzymatic Acylation Mechanisms

- This compound’s mechanism of enzyme interaction (e.g., with α-amylase or chymotrypsin) is hypothesized to differ from phenyl benzoates. For example, p-nitrophenyl benzoate undergoes acylation via His57 nucleophilic attack followed by acyl transfer to Ser195, while steric hindrance in cyclobutylidene derivatives might favor alternative pathways .

Data Tables

Table 1: Physical and Kinetic Properties of Selected Compounds

| Compound | Molecular Formula | Molar Mass (g/mol) | pKa | k (M⁻¹s⁻¹) | SDIE |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₄O₂ | 190.24 | 4.36 | N/A | N/A |

| p-Nitrophenyl acetate | C₈H₇NO₄ | 181.15 | ~7.5 | 1,425 | 1.3 |

| p-Nitrophenyl benzoate | C₁₃H₁₀NO₄ | 257.22 | ~6.8 | 2.19 × 10³ | 1.7 |

| 2-Hydroxyphenylacetic acid | C₈H₈O₃ | 152.15 | 4.2 | N/A | N/A |

Table 2: Solvent Effects on Acylation Kinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.